5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide
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Overview
Description
5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide: is an organosulfur compound with the molecular formula C₉H₇BrO₃S. It is a derivative of benzo[b]thiophene, a class of compounds known for their diverse applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of the benzothiophene scaffold from easily available precursors . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords high yields and excellent enantioselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials .
Biology and Medicine: The compound’s derivatives have shown potential as inhibitors of tumor necrosis factor-alpha (TNF-α) converting enzyme, antidiabetic agents, and HIV-1 reverse transcriptase inhibitors .
Industry: In the materials science field, benzo[b]thiophene derivatives are used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like TNF-α converting enzyme by binding to the active site and preventing substrate access . The compound’s sulfone group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide
Uniqueness: 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C9H7BrO3S |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
(5-bromo-1,1-dioxo-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO3S/c10-7-1-2-9-8(3-7)6(4-11)5-14(9,12)13/h1-3,5,11H,4H2 |
InChI Key |
YJOBTQLVGJQXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2(=O)=O)CO |
Origin of Product |
United States |
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